molecular formula C22H21ClFN3O8S B12782594 (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate CAS No. 191470-03-8

(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate

Cat. No.: B12782594
CAS No.: 191470-03-8
M. Wt: 541.9 g/mol
InChI Key: NAUBEVWXFDUCLL-JRHRPUMJSA-N
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Description

The compound (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines elements of both quinoline and azabicyclo frameworks, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate involves multiple steps, including the formation of the azabicyclo framework and the quinoline carboxylate moiety. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biology, the compound’s potential as a biochemical probe or therapeutic agent is explored. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, researchers investigate the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets, such as enzymes or receptors, makes it a promising candidate for treating various diseases.

Industry

In industry, the compound’s applications include its use as a precursor for synthesizing other complex molecules. Its unique structure and reactivity make it valuable for developing new materials and chemicals.

Mechanism of Action

The mechanism by which (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicylo(4,2,0)oct-2-en-7-yl)ammonium,1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylate: shares similarities with other quinoline and azabicyclo compounds.

  • Compounds like ciprofloxacin and levofloxacin also feature quinoline frameworks and are used as antibiotics.

Uniqueness

What sets this compound apart is its unique combination of the azabicyclo and quinoline carboxylate moieties. This structural feature provides distinct reactivity and biological activity, making it a valuable subject for further research and development.

Properties

CAS No.

191470-03-8

Molecular Formula

C22H21ClFN3O8S

Molecular Weight

541.9 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H9ClFNO3.C10H12N2O5S/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15;1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h3-5H,2H2,1H3,(H,17,18);6,9H,2-3,11H2,1H3,(H,15,16)/t;6-,9-/m.1/s1

InChI Key

NAUBEVWXFDUCLL-JRHRPUMJSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Origin of Product

United States

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